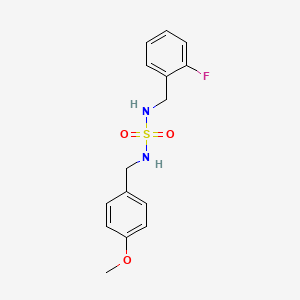

3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-benzoic acid hydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

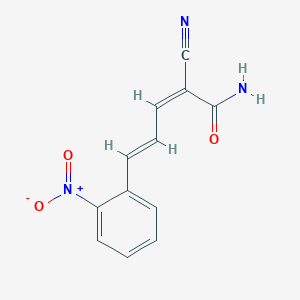

The compound “3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-benzoic acid hydrazide” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for “3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-benzoic acid hydrazide” were not found, related compounds have been synthesized through various methods. For instance, multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation process of pyrazoles . Another compound, 2-[(Phenyl)-(3,5-Dimethyl-Pyrazol-1-yl)-Methyl]-Malonic Acid Diethyl Ester, was prepared through condensation of 3,5-dimethyl-pyrazole with 2-arylidene-malonic acid diethyl esters .Molecular Structure Analysis

The molecular structure of related compounds has been determined using various methods such as 1H-NMR, 13C-NMR, and IR spectroscopic data . The crystalline structure of one compound was determined by single-crystal X-ray diffraction .Scientific Research Applications

Cytotoxicity Studies

Compounds derived from 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide have been investigated for their cytotoxic effects. For instance, derivatives like 8j and 8e have shown greater cytotoxic capability compared to standard reference drugs in certain studies .

Heterocyclization Reactions

The pyrazolide structure of this compound has been utilized in heterocyclization reactions, although such applications are relatively few in literature .

Crystal Structure Analysis

Derivatives of this compound have been analyzed by X-ray diffraction to determine their crystal structures, which is crucial for understanding their chemical properties and potential applications .

Antibacterial Agents

Some derivatives have been synthesized and evaluated for their antibacterial properties, indicating potential use in developing new antibacterial agents .

Catalytic Properties

Studies have been conducted to evaluate the catalytic properties of pyrazole-based ligands derived from this compound in oxidation reactions, which is significant for chemical synthesis processes .

Biological Activity Spectrum

Pyrazolylpyridazine derivatives based on this compound have been synthesized with a wide spectrum of biological activity, indicating potential pharmaceutical applications .

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole structure are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl) - Springer Cyanoacetylation with 1-cyanoacetyl-3,5-dimethylpyrazole - Springer Synthesis, crystal structure, DFT studies and biological activity of (Z) - BMC Chemistry Synthesis and antibacterial evaluations of 3,5-dimethyl-1H-pyrazol-4-yl - ResearchGate 1,2,4,5-Tetrazine derivatives as components and precursors of photo - RSC Publishing New Pyrazole-Based Ligands: Synthesis, Characterization, and - Springer [Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin - SpringerLink [Synthesis, antileishmanial, ant

properties

IUPAC Name |

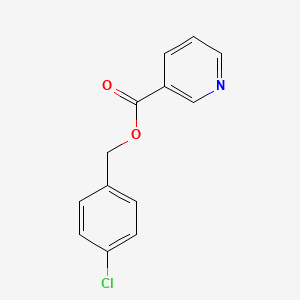

3-[(3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-9-6-10(2)17(16-9)8-11-4-3-5-12(7-11)13(18)15-14/h3-7H,8,14H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYXONAHJYYPPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2941236.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2941243.png)

![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)

![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)

![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)